molecular formula C11H19NO2 B14016392 6-Butyl-6a-methylhexahydro-5h-furo[2,3-b]pyrrol-5-one CAS No. 17951-87-0

6-Butyl-6a-methylhexahydro-5h-furo[2,3-b]pyrrol-5-one

Cat. No.: B14016392
CAS No.: 17951-87-0
M. Wt: 197.27 g/mol
InChI Key: GWGSYCFBPYKSGN-UHFFFAOYSA-N
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Description

2-butyl-1-methyl-8-oxa-2-azabicyclo[3.3.0]octan-3-one is a complex organic compound belonging to the class of bicyclic heterocycles. This compound features a unique structure that includes a nitrogen atom within a bicyclic framework, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-1-methyl-8-oxa-2-azabicyclo[3.3.0]octan-3-one typically involves the construction of the bicyclic framework through nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives . The reaction conditions often require the use of strong bases and solvents such as tetrahydrofuran or dimethyl sulfoxide to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 2-butyl-1-methyl-8-oxa-2-azabicyclo[3.3.0]octan-3-one may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis by providing better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-butyl-1-methyl-8-oxa-2-azabicyclo[3.3.0]octan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, alcohols, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-butyl-1-methyl-8-oxa-2-azabicyclo[3.3.0]octan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding pockets with high affinity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-butyl-1-methyl-8-oxa-2-azabicyclo[3.3.0]octan-3-one is unique due to its specific substitution pattern and the presence of an oxygen atom within the bicyclic framework. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .

Properties

CAS No.

17951-87-0

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

6-butyl-6a-methyl-2,3,3a,4-tetrahydrofuro[2,3-b]pyrrol-5-one

InChI

InChI=1S/C11H19NO2/c1-3-4-6-12-10(13)8-9-5-7-14-11(9,12)2/h9H,3-8H2,1-2H3

InChI Key

GWGSYCFBPYKSGN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)CC2C1(OCC2)C

Origin of Product

United States

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